molecular formula C10H9NO4 B596418 Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate CAS No. 106531-50-4

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

Cat. No. B596418
M. Wt: 207.185
InChI Key: MQXHCQIAEQWPOC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound . It has a molecular formula of C10H9NO4 .


Molecular Structure Analysis

The molecular weight of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is 207.18 . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate has a predicted boiling point of 326.0±37.0 °C and a predicted density of 1.359±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

  • Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is utilized in the synthesis of furo[2,3-c]pyridine and its derivatives. This process involves O-alkylation, cyclization, hydrolysis, and decarboxylation steps (Morita & Shiotani, 1986).

  • This compound acts as a key intermediate in the phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • It is also involved in the synthesis of novel heterocyclic compounds with potential applications in various chemical and pharmaceutical domains, including the synthesis of pyrido and imidazo derivatives (Arrault et al., 2002).

  • The compound has been used in reactions leading to the formation of a wide range of derivatives, showcasing its versatility in the synthesis of complex organic molecules (Shiotani & Morita, 1986).

  • Its applications extend to the preparation of antiinflammatory and analgesic agents, demonstrating its relevance in medicinal chemistry (Abignente et al., 1982).

Safety And Hazards

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is classified as a warning hazard. It may cause skin irritation (H315) and serious eye irritation (H319) if not handled properly .

properties

IUPAC Name

ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXHCQIAEQWPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716286
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

CAS RN

106531-50-4
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester (A.2.3.1), 3-chloroisonicotinic acid ethyl ester replacing 3-chloropyridazine-4-carboxylic acid ethyl ester;
Name
5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. V. A simple synthesis of furo[2,3â•’c]pyridine and its 2â•’and 3â•’methyl deriv Page 1 Mar-Apr 1986 Furopyridines. V. A Simple Synthesis of Furo[2,3-c]pyridine and …
Number of citations: 16 onlinelibrary.wiley.com
AJ Buckmelter, L Ren, ER Laird, B Rast… - Bioorganic & medicinal …, 2011 - Elsevier
Virtual and high-throughput screening identified imidazo[1,2-a]pyrazines as inhibitors of B-Raf. We describe the rationale, SAR, and evolution of the initial hits to a series of furo[2,3-c]…
Number of citations: 32 www.sciencedirect.com

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